molecular formula C13H14F3NO2 B2897597 Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate CAS No. 2402789-24-4

Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B2897597
CAS No.: 2402789-24-4
M. Wt: 273.255
InChI Key: RPFVXJZBKKDZJV-JQWIXIFHSA-N
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Description

Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent under controlled conditions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides with a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
  • Methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate is unique due to the presence of both a phenyl group and a trifluoromethyl group on the pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-19-11(18)12(13(14,15)16)8-17-7-10(12)9-5-3-2-4-6-9/h2-6,10,17H,7-8H2,1H3/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFVXJZBKKDZJV-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNCC1C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(CNC[C@H]1C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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